molecular formula C7H8ClN3O B6188195 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride CAS No. 2639441-70-4

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride

Cat. No.: B6188195
CAS No.: 2639441-70-4
M. Wt: 185.61 g/mol
InChI Key: TZRCGRGCQOEZIB-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is a derivative of benzotriazole, a versatile heterocyclic compound known for its unique physicochemical properties. Benzotriazole derivatives are widely used in various fields, including medicinal chemistry, material science, and industrial applications, due to their stability, reactivity, and ability to form strong non-covalent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce methylated or demethylated products .

Scientific Research Applications

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride involves its ability to interact with various molecular targets through non-covalent interactions. The compound’s benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the stabilization of specific protein conformations .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-benzotriazole
  • 6-methyl-1H-benzotriazole
  • 1H-benzotriazole-1-methanol

Uniqueness

1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and interaction profiles compared to other benzotriazole derivatives. For example, the presence of the methyl group at the 1-position and the hydroxyl group at the 6-position can enhance its ability to form hydrogen bonds and π–π interactions, making it a valuable compound in various applications .

Properties

CAS No.

2639441-70-4

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-methylbenzotriazol-5-ol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c1-10-7-4-5(11)2-3-6(7)8-9-10;/h2-4,11H,1H3;1H

InChI Key

TZRCGRGCQOEZIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N=N1.Cl

Purity

95

Origin of Product

United States

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